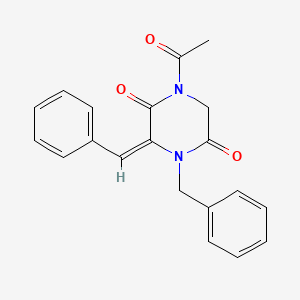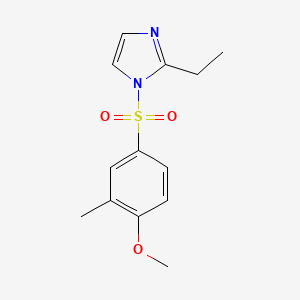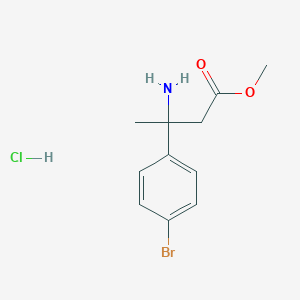
3-氨基-3-(4-溴苯基)丁酸甲酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride, also known as MABP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MABP is a derivative of the amino acid tryptophan and is structurally similar to the neurotransmitter serotonin.
作用机制
The exact mechanism of action of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is not fully understood, but it is believed to act on the serotonin system in the brain. Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is thought to increase the availability of serotonin in the synaptic cleft by inhibiting the reuptake of serotonin by presynaptic neurons. This results in an increase in serotonin neurotransmission, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride has been shown to increase serotonin levels in the brain and to have neuroprotective effects. In vitro studies have shown that Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride has anticancer properties and can induce apoptosis in cancer cells. Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride in lab experiments is its specificity for the serotonin system, which allows for more targeted studies. Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is its potential toxicity, which may limit its use in certain experiments. Additionally, Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride's effects may vary depending on the species and strain of animal used in studies, which may limit its applicability to human studies.
未来方向
There are several potential future directions for research on Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an antidepressant or anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride and its effects on the serotonin system. Finally, more studies are needed to determine the safety and efficacy of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride in human subjects.
合成方法
Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride can be synthesized through a multistep process starting from tryptophan. The first step involves the protection of the amino group of tryptophan, followed by the bromination of the phenyl ring using N-bromosuccinimide. The resulting intermediate is then reacted with methyl acrylate to obtain Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride. Finally, the product is purified and converted to the hydrochloride salt form.
科学研究应用
化学合成
“3-氨基-3-(4-溴苯基)丁酸甲酯盐酸盐”是一种化学化合物,其CAS号为:2225146-67-6 . 它常用于化学合成领域。 该化合物的独特结构使其成为创造新分子的宝贵组成部分 .
生物活性
一项研究调查了新合成吡唑啉衍生物的生物活性 . 虽然研究中的化合物并非完全是“3-氨基-3-(4-溴苯基)丁酸甲酯盐酸盐”,但它确实含有类似的4-溴苯基基团。 这表明“3-氨基-3-(4-溴苯基)丁酸甲酯盐酸盐”可能具有类似的生物活性 .
药理活性
吡唑啉及其衍生物与“3-氨基-3-(4-溴苯基)丁酸甲酯盐酸盐”具有类似的结构,已证明具有多种药理活性。 这些活性包括抗菌、抗真菌、抗寄生虫、抗炎、抗抑郁、抗惊厥、抗氧化和抗肿瘤活性 .
神经毒性研究
同一项研究还调查了新合成吡唑啉衍生物对鱼苗脑中AchE活性及MDA水平的神经毒性潜能 . 这表明“3-氨基-3-(4-溴苯基)丁酸甲酯盐酸盐”可能用于类似的神经毒性研究 .
属性
IUPAC Name |
methyl 3-amino-3-(4-bromophenyl)butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSWUBDYXLFHIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2391721.png)
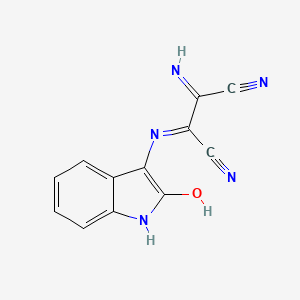
![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2391724.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid](/img/structure/B2391725.png)
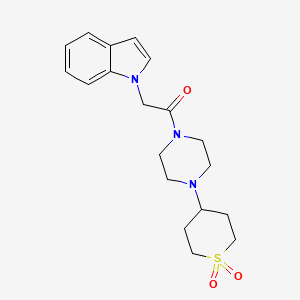

![(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2391731.png)


